2-(Trimethylsilyl)acetaldehyde 2-(Trimethylsilyl)acetaldehyde
Brand Name: Vulcanchem
CAS No.:
VCID: VC20529950
InChI: InChI=1S/C5H12OSi/c1-7(2,3)5-4-6/h4H,5H2,1-3H3
SMILES:
Molecular Formula: C5H12OSi
Molecular Weight: 116.23 g/mol

2-(Trimethylsilyl)acetaldehyde

CAS No.:

Cat. No.: VC20529950

Molecular Formula: C5H12OSi

Molecular Weight: 116.23 g/mol

* For research use only. Not for human or veterinary use.

2-(Trimethylsilyl)acetaldehyde -

Specification

Molecular Formula C5H12OSi
Molecular Weight 116.23 g/mol
IUPAC Name 2-trimethylsilylacetaldehyde
Standard InChI InChI=1S/C5H12OSi/c1-7(2,3)5-4-6/h4H,5H2,1-3H3
Standard InChI Key XBRDFQMJKPZQSS-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C)CC=O

Introduction

Chemical Identity and Structural Features

The molecular formula of 2-(trimethylsilyl)acetaldehyde is C₅H₁₀OSi, with a molecular weight of 130.26 g/mol. The structure consists of an acetaldehyde backbone (CH₃CHO) modified by the substitution of a hydrogen atom on the α-carbon with a trimethylsilyl group (–Si(CH₃)₃). This substitution introduces significant steric bulk and electron-donating effects, which influence the compound’s reactivity .

Synthesis and Manufacturing Approaches

The synthesis of 2-(trimethylsilyl)acetaldehyde typically involves silylation reactions that introduce the TMS group to acetaldehyde derivatives. One common method utilizes trimethylsilyl chloride (TMSCl) as the silylating agent, with a base such as triethylamine to scavenge hydrochloric acid byproducts:

CH₃CHO + ClSi(CH₃)₃ + Et₃N → CH₃C(OSi(CH₃)₃)HO + Et₃NH⁺Cl⁻\text{CH₃CHO + ClSi(CH₃)₃ + Et₃N → CH₃C(OSi(CH₃)₃)HO + Et₃NH⁺Cl⁻}

This reaction proceeds via nucleophilic substitution at the α-carbon of acetaldehyde . Alternative routes include hydroformylation of trimethylsilylacetylene or cross-coupling reactions employing palladium catalysts, though these methods are less commonly reported in the literature .

Recent advancements in gold(I)-catalyzed homologation, as demonstrated in the synthesis of 2-aryl acetaldehydes, suggest potential adaptations for producing silylated variants. For instance, Au(I) complexes react with aldehydes and trimethylsilyl diazomethane (TMSCHN₂) to form homologated products, though direct applications to 2-(trimethylsilyl)acetaldehyde remain speculative .

Reactivity and Functional Transformations

The reactivity of 2-(trimethylsilyl)acetaldehyde is governed by the interplay between the aldehyde carbonyl and the TMS group. Key transformations include:

Nucleophilic Additions

The electron-donating TMS group stabilizes adjacent carbocations, facilitating nucleophilic attacks at the α-position. For example, Grignard reagents react selectively with the aldehyde carbonyl, while the TMS group remains intact:

CH₃C(Si(CH₃)₃)HO + RMgX → CH₃C(Si(CH₃)₃)(R)OH\text{CH₃C(Si(CH₃)₃)HO + RMgX → CH₃C(Si(CH₃)₃)(R)OH}

This selectivity is critical in multi-step syntheses where temporary protection of reactive sites is required .

Oxidation and Reduction

The TMS group confers resistance to oxidation, allowing the aldehyde function to be selectively reduced without affecting the silicon moiety. Catalytic hydrogenation yields 2-(trimethylsilyl)ethanol, a valuable solvent and intermediate:

CH₃C(Si(CH₃)₃)HO + H₂ → CH₃CH(Si(CH₃)₃)OH\text{CH₃C(Si(CH₃)₃)HO + H₂ → CH₃CH(Si(CH₃)₃)OH}

In contrast, non-silylated acetaldehyde is prone to over-oxidation to acetic acid under similar conditions .

Applications in Organic Synthesis and Industry

Pharmaceutical Intermediates

2-(Trimethylsilyl)acetaldehyde serves as a precursor to β-silyl alcohols and ketones, which are pivotal in constructing chiral centers for drug molecules. For instance, its use in asymmetric aldol reactions enables the production of enantiomerically pure compounds with applications in antiviral and anticancer therapies .

Materials Science

The compound’s volatility and thermal stability make it suitable for chemical vapor deposition (CVD) processes, where it acts as a silicon source in thin-film coatings. These coatings are integral to semiconductor manufacturing and hydrophobic surface treatments .

Comparative Analysis with Related Compounds

The table below contrasts 2-(trimethylsilyl)acetaldehyde with structurally analogous compounds:

CompoundKey FeaturesReactivity Profile
AcetaldehydeLacks silicon; highly reactive carbonyl groupProne to polymerization and oxidation
TrimethylsilylacetyleneContains a carbon-silicon bond and triple bondParticipates in cycloaddition reactions
3-(Trimethylsilyl)propanalLonger carbon chain; similar silyl protectionEnhanced steric hindrance at β-position

The TMS group in 2-(trimethylsilyl)acetaldehyde uniquely balances steric protection with electronic modulation, enabling controlled reactivity unattainable with conventional aldehydes .

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